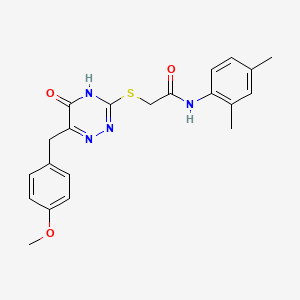
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyridine ring, a thiophene ring, a benzofuran ring, and a sulfonamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, such as condensation, amidation, and nucleophilic reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a thiophene ring, a benzofuran ring, and a sulfonamide group . These structural motifs could potentially confer various chemical properties and biological activities to the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a sulfonamide group could potentially make the compound more polar and increase its solubility in water .科学的研究の応用
Antioxidant and Anti-Inflammatory Properties
The compound’s structure combines a pyridine ring, a thiophene moiety, and a benzofuran scaffold. These features contribute to its potential antioxidant and anti-inflammatory activities. Research has shown that derivatives of this compound exhibit promising antioxidant properties, including scavenging activity against α,α-diphenyl-β-picrylhydrazyl (DPPH) radicals and inhibition of lipid peroxidation . These properties make it relevant for further investigation in the context of oxidative stress-related diseases.
Heterocyclization and Novel Derivatives
The synthesis of this compound involves heterocyclization, where the pyridine and thiophene rings combine to form a unique structure. Researchers have used (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one as a starting compound to synthesize novel derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives . These derivatives may have diverse biological activities, making them interesting targets for drug development.
Anti-Tumor Potential
Both chalcones (such as the precursor compound) and thiophene-containing molecules have demonstrated anti-tumor effects in various studies. The combination of these two moieties in the compound suggests potential anti-proliferative activity . Investigating its impact on cancer cells could provide valuable insights.
Cytotoxic Activity
Pyridine derivatives with different heterocyclic nuclei have shown cytotoxic activity. Considering the presence of the pyridine ring in this compound, it may be worth exploring its cytotoxic effects on specific cell lines .
Bioisosteric Replacement
The thiophene moiety serves as an isostere for benzene. For instance, replacing the benzene ring of certain drugs with a thiophene ring can lead to altered pharmacokinetics, such as prolonged half-life . Understanding the bioisosteric properties of this compound could be relevant for drug design.
Synthetic Pathways and Mechanisms
Further research should investigate the synthetic pathways, reaction mechanisms, and optimization of conditions for producing this compound and its derivatives. Additionally, computational studies (such as DFT calculations) can provide insights into its stability, electronic properties, and reactivity .
将来の方向性
特性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-13(10-16)5-8-23-17)20-11-14-2-1-7-19-18(14)15-6-9-24-12-15/h1-4,6-7,9-10,12,20H,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAVHZHLVYTONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

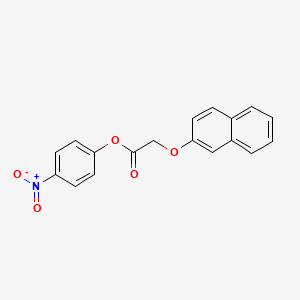
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B2672141.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2672142.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2672143.png)
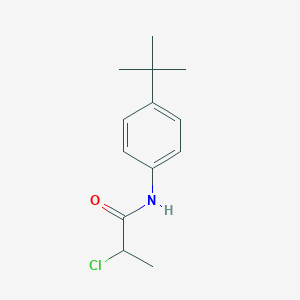
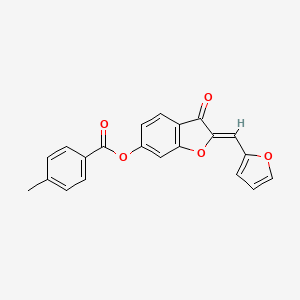
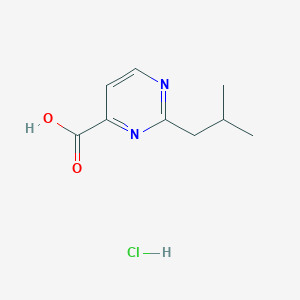
![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2672150.png)
![3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2672151.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2672152.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2672156.png)
![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2672157.png)
![3-(2-methoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2672158.png)
